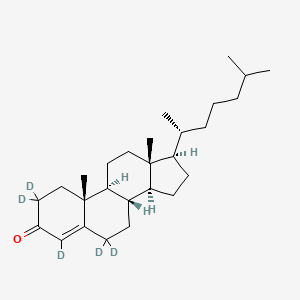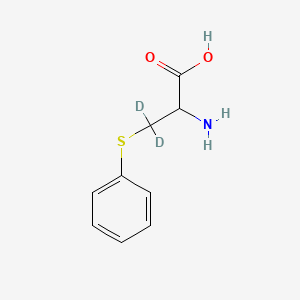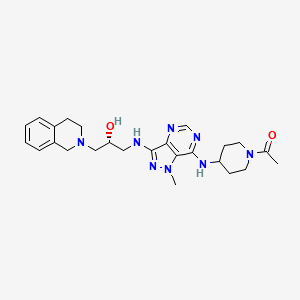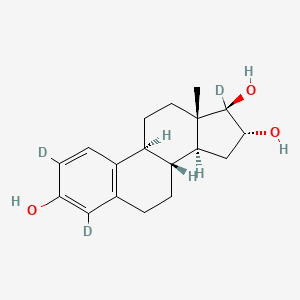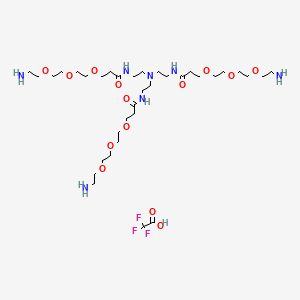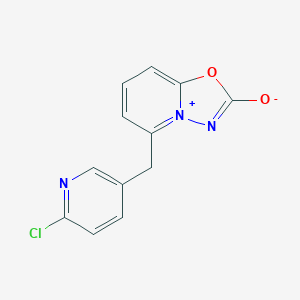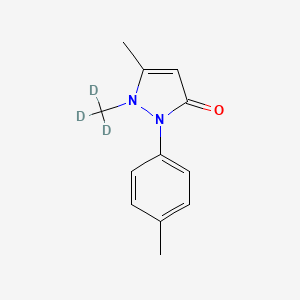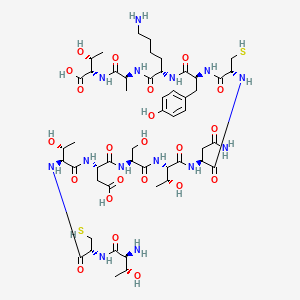
Tctdstncykat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tctdstncykat is an engineered-variant peptide of antifreeze protein (AFP). It is known for its unique ability to inhibit ice formation, making it a valuable compound in various scientific and industrial applications. The molecular formula of this compound is C51H82N14O22S2, and it has a molecular weight of 1307.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tctdstncykat is synthesized through genetic engineering techniques. The process involves the modification of antifreeze protein genes to produce the desired peptide variant. The engineered genes are then expressed in suitable host organisms, such as bacteria or yeast, which produce the peptide through fermentation .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The host organisms are cultured in bioreactors under controlled conditions to maximize peptide yield. After fermentation, the peptide is purified using techniques such as chromatography and lyophilization to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
Tctdstncykat primarily undergoes substitution reactions due to the presence of functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles. Reactions are typically carried out in aqueous or organic solvents at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. Reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce oxidized peptide fragments .
Aplicaciones Científicas De Investigación
Tctdstncykat has a wide range of applications in scientific research:
Chemistry: Used as a cryoprotectant in various chemical reactions to prevent ice formation and maintain reaction efficiency at low temperatures
Biology: Employed in the preservation of biological samples, such as cells and tissues, by inhibiting ice crystal formation during freezing
Medicine: Investigated for its potential in cryopreservation of organs and tissues for transplantation
Industry: Utilized in the food industry to improve the texture and shelf life of frozen products by preventing ice crystal growth
Mecanismo De Acción
Tctdstncykat exerts its effects by binding to ice crystals and inhibiting their growth. The peptide interacts with the ice lattice, preventing the addition of water molecules to the crystal structure. This action is facilitated by the specific amino acid sequence and structural conformation of the peptide, which allows it to effectively bind to ice surfaces .
Comparación Con Compuestos Similares
Similar Compounds
Tctnsqhcvat: Another engineered-variant peptide of antifreeze protein with similar ice-inhibiting properties
Tctnskdcfeaq: A variant with enhanced stability and binding affinity to ice crystals
Uniqueness
Tctdstncykat is unique due to its specific amino acid sequence, which provides optimal binding to ice crystals and superior antifreeze activity compared to other variants. Its high purity and stability make it a preferred choice for various applications .
Propiedades
Fórmula molecular |
C51H82N14O22S2 |
|---|---|
Peso molecular |
1307.4 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S,3R)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C51H82N14O22S2/c1-20(40(75)65-39(24(5)70)51(86)87)55-41(76)27(8-6-7-13-52)56-42(77)28(14-25-9-11-26(71)12-10-25)57-46(81)32(18-88)61-43(78)29(15-34(53)72)58-49(84)37(22(3)68)63-45(80)31(17-66)60-44(79)30(16-35(73)74)59-50(85)38(23(4)69)64-47(82)33(19-89)62-48(83)36(54)21(2)67/h9-12,20-24,27-33,36-39,66-71,88-89H,6-8,13-19,52,54H2,1-5H3,(H2,53,72)(H,55,76)(H,56,77)(H,57,81)(H,58,84)(H,59,85)(H,60,79)(H,61,78)(H,62,83)(H,63,80)(H,64,82)(H,65,75)(H,73,74)(H,86,87)/t20-,21+,22+,23+,24+,27-,28-,29-,30-,31-,32-,33-,36-,37-,38-,39-/m0/s1 |
Clave InChI |
ZBGONQTXYYTKRU-CTBJGBOQSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
SMILES canónico |
CC(C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







